n-(2,5-Diethoxyphenyl)-3-oxobutanamide
Description
Contextualization within Acetoacetanilide (B1666496) Derivatives Research
Acetoacetanilide and its derivatives are a class of organic compounds that have long been recognized for their utility in various chemical applications, including the synthesis of pharmaceuticals and dyes. marketresearchfuture.com These compounds are characterized by an acetoacetyl group attached to an aniline (B41778) ring. Research into acetoacetanilide derivatives is a vibrant and expanding field, driven by the quest for novel compounds with specific biological activities or material properties. researchgate.netnih.govresearchgate.net
The core structure of acetoacetanilides provides a versatile scaffold that can be readily modified, allowing chemists to fine-tune the properties of the resulting molecules. The presence of both a ketone and an amide functional group allows for a variety of chemical transformations. For instance, the active methylene (B1212753) group situated between the two carbonyls is particularly reactive and can participate in a range of condensation and cyclization reactions. mdpi.com This reactivity is central to the use of acetoacetanilides in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic structures. nih.govmdpi.com
N-(2,5-Diethoxyphenyl)-3-oxobutanamide fits squarely within this research landscape. The diethoxy substitution on the phenyl ring influences the electronic properties and solubility of the molecule, which can in turn affect its reactivity and the properties of its downstream products. Research in this area often involves exploring how different substituents on the aniline ring impact the course of chemical reactions and the characteristics of the final products.
Significance of this compound as a Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its chemical structure contains multiple reactive sites that can be selectively targeted to build more complex molecular architectures.
A key application of acetoacetanilide derivatives, including this compound, is in the synthesis of pigments. The core structure can be readily diazotized and coupled with other aromatic compounds to produce azo pigments, which are widely used in printing inks, paints, and plastics. While specific research on the use of this compound in pigment synthesis is not extensively detailed in the provided search results, the related compound N-(2,5-dimethoxyphenyl)-3-oxobutanamide is a known intermediate for C.I. Pigment Yellow 85 and C.I. Pigment Yellow 87. dyestuffintermediates.com This suggests a strong potential for the diethoxy analogue to be used in a similar capacity.
Furthermore, the β-ketoamide functionality is a key precursor for the synthesis of various heterocyclic compounds. Through reactions with different reagents, the acetoacetyl chain can be induced to cyclize, forming rings such as pyrazoles, isoxazoles, and pyridines. These heterocyclic motifs are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net For example, research has shown that acetoacetanilide derivatives can be used to synthesize thiophene (B33073) and pyran derivatives with potential antitumor activities. researchgate.netnih.gov
The reactivity of the active methylene group also allows for its participation in various carbon-carbon bond-forming reactions, expanding its utility in organic synthesis. For instance, it can undergo Knoevenagel condensation with aldehydes and ketones. mdpi.com
Current Research Landscape and Future Trajectories for this compound
The current research landscape for acetoacetanilide derivatives, including this compound, is focused on several key areas. A major thrust is the development of new synthetic methodologies that are more efficient and environmentally friendly. This includes the use of multicomponent reactions to construct complex molecules in a single step, often with high atom economy. nih.govmdpi.com
Another significant area of research is the synthesis and biological evaluation of novel compounds derived from acetoacetanilide precursors. Scientists are actively exploring the potential of these derivatives as therapeutic agents, with studies reporting on their antitumor, antimicrobial, and other pharmacological activities. researchgate.netnih.govnih.gov The structural diversity that can be achieved by modifying the acetoacetanilide scaffold makes it an attractive starting point for drug discovery programs.
Future research on this compound is likely to follow these broader trends. Specific areas of investigation could include:
Exploration of Novel Pigments: Systematic investigation into the synthesis of new azo pigments derived from this compound could lead to materials with improved properties such as lightfastness, thermal stability, and color intensity.
Development of Bioactive Compounds: The synthesis of new libraries of heterocyclic compounds derived from this intermediate and the screening of their biological activities could uncover new lead compounds for drug development.
Catalytic Transformations: Research into new catalytic systems for the transformation of this compound could lead to more selective and efficient synthetic routes to valuable downstream products.
Material Science Applications: The incorporation of this building block into polymers or other materials could be explored to develop new functional materials with tailored optical or electronic properties.
Structure
3D Structure
Properties
CAS No. |
24293-40-1 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-(2,5-diethoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H19NO4/c1-4-18-11-6-7-13(19-5-2)12(9-11)15-14(17)8-10(3)16/h6-7,9H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
AFRVLCZVWSZJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for N 2,5 Diethoxyphenyl 3 Oxobutanamide
Established Synthetic Routes to N-(2,5-Diethoxyphenyl)-3-oxobutanamide
The traditional synthesis of this compound and its analogues relies on well-established condensation reactions that are foundational in organic chemistry.
Condensation Reactions Utilizing 2,5-Diethoxyaniline (B165579) and Ethyl Acetoacetate (B1235776)
The most conventional method for synthesizing this compound is through the direct condensation of 2,5-diethoxyaniline with ethyl acetoacetate. This reaction is a specific instance of acetoacetylation of an aniline (B41778). wikipedia.org The process is mechanistically similar to the Claisen condensation, where the amine attacks the acetyl carbonyl group of the β-keto ester, leading to the formation of an amide bond and the elimination of ethanol (B145695). libretexts.org
To drive the reaction towards the product, the mixture is typically heated, often under reflux conditions, to facilitate the removal of the ethanol byproduct. zenodo.orgyoutube.com The reaction can be performed with or without a solvent. When a solvent is used, high-boiling point, non-reactive organic solvents are often chosen. The absence of a strong base, which is characteristic of ester-ester Claisen condensations, distinguishes this amine-ester condensation. libretexts.org The direct heating of the aromatic amine and ethyl acetoacetate is often sufficient to promote the reaction. zenodo.org
Reaction Scheme: 2,5-Diethoxyaniline + Ethyl Acetoacetate → this compound + Ethanol
Solvent-Free Synthesis Approaches for this compound Analogues
In line with the principles of green chemistry, solvent-free, or "neat," synthesis has been explored for acetoacetanilide (B1666496) analogues. acs.orgresearchgate.net This approach involves heating the neat reactants, an aromatic amine and a β-dicarbonyl compound, often in the presence of a heterogeneous catalyst. researchgate.net Catalysts such as zeolites have been shown to be effective in promoting the reaction between aliphatic amines and acetoacetanilide. acs.org Similarly, boron oxide adsorbed on alumina (B75360) (B2O3/Al2O3) has been utilized as an efficient heterogeneous catalyst for the synthesis of related β-enamino ketones and esters under solvent-free conditions. researchgate.net
The primary advantages of this methodology are the elimination of volatile and often hazardous organic solvents, simplified workup procedures, and potential for catalyst recycling. researchgate.net These methods reduce waste and minimize environmental impact, making them an attractive alternative to traditional solvent-based syntheses. mdpi.com
Novel Synthetic Approaches and Catalytic Systems for this compound
Research into more efficient and environmentally benign synthetic routes has led to the development of novel catalytic systems for the production of acetoacetanilides.
Metal-Catalyzed Synthesis
Various metal catalysts have been investigated to improve the efficiency of synthesizing β-enaminones and related compounds. These catalysts offer milder reaction conditions and can enhance selectivity and yields. For the synthesis of N-heterocycles, recyclable metal catalysts have been employed to prevent hazardous waste and improve atom economy. mdpi.com
Several metal compounds have been shown to be effective catalysts for related syntheses, including:
Zinc perchlorate (B79767)
Bismuth trifluoroacetate (B77799)
Cerium trichloride (B1173362)
Indium tribromide
These catalysts are typically used in small quantities and can facilitate the reaction under less strenuous conditions than non-catalytic methods. researchgate.net For instance, copper-catalyzed reactions have been successfully used to synthesize indolizines under solvent-free conditions, demonstrating the potential of metal catalysis in green synthesis. mdpi.com
Table 1: Examples of Metal Catalysts in the Synthesis of Acetoacetanilide Analogues This table is generated based on data for analogous reactions and illustrates potential catalytic systems.
| Catalyst System | Reactants | Conditions | Noteworthy Features |
|---|---|---|---|
| Bismuth Trifluoroacetate | β-dicarbonyls and amines | Solvent-free | Efficient and clean conversion |
| Ceric Ammonium (B1175870) Nitrate (B79036) | β-dicarbonyls and amines | Not specified | Effective for enamination |
| Zinc Perchlorate | β-dicarbonyls and amines | Not specified | Catalyzes the formation of β-enaminones |
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for synthesis. In multicomponent reactions to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives, acetoacetanilide derivatives are reacted with aldehydes and cyanomethylene reagents using simple organocatalysts like triethylamine (B128534) or ammonium acetate. nih.gov These catalysts function as bases or acids to activate the substrates. For example, triethylamine can facilitate the initial condensation step by promoting the formation of the enolate or by activating the amine. nih.gov This approach avoids the potential toxicity and cost associated with metal catalysts.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be significantly improved by adhering to the principles of green chemistry. mdpi.comcarlroth.com These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov
Key green chemistry principles applicable to this synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. carlroth.com Both metal-catalyzed and organocatalytic methods (Sections 2.2.1 and 2.2.2) reduce waste by being effective in small amounts and allowing for milder reaction conditions.
Safer Solvents and Auxiliaries: Solvent-free synthesis (Section 2.1.2) is the ideal, as it completely eliminates the need for a solvent. acs.org Where a solvent is necessary, choosing greener alternatives like water or ethanol, if the reaction permits, is preferable to hazardous organic solvents. chemicalbook.com
Atom Economy: The primary condensation reaction (Section 2.1.1) exhibits good atom economy, as the main byproduct is ethanol, a relatively benign and easily removable substance.
Energy Efficiency: Developing catalytic systems that allow the reaction to proceed at ambient temperature and pressure significantly reduces energy consumption compared to traditional methods that require high-temperature reflux. google.com
Waste Prevention: Designing syntheses to produce minimal waste is a core principle. Solvent-free methods and high-yield catalytic reactions contribute directly to this goal. carlroth.com
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible. ejcmpr.com
Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis
The synthesis of this compound typically involves the acetoacetylation of 2,5-diethoxyaniline with a suitable acetoacetylating agent, such as diketene (B1670635) or an acetoacetate ester. The optimization of this reaction is a multifaceted process, involving the systematic investigation of various parameters that can influence the reaction rate, product yield, and purity. Key parameters that are often scrutinized include the choice of solvent, catalyst, reaction temperature, and reaction time.
Detailed research into the synthesis of analogous N-substituted 3-oxobutanamides has provided a foundational understanding of the factors that govern these reactions. For instance, studies on the synthesis of 3-oxo-N-phenylbutanamide have highlighted the importance of solvent and catalyst selection in achieving high yields. While direct and comprehensive studies on the optimization of this compound synthesis are not extensively available in the public domain, the principles derived from related compounds offer valuable insights.
Detailed Research Findings
General findings from the broader study of acetoacetarylide synthesis indicate that the reaction is sensitive to the electronic and steric nature of the substituents on the aniline ring. The presence of two ethoxy groups on the phenyl ring of this compound influences the nucleophilicity of the amine, which in turn affects the reaction kinetics.
The selection of an appropriate solvent is crucial as it can affect the solubility of reactants and the stability of intermediates. Similarly, the choice of a catalyst, if any, can significantly accelerate the reaction and improve the yield by providing an alternative reaction pathway with lower activation energy. Temperature and reaction time are interdependent parameters that need to be carefully controlled to ensure complete reaction without promoting side reactions or product degradation.
Due to the lack of specific experimental data in the public literature for the optimization of this compound synthesis, the following data tables are presented as illustrative examples based on general principles of organic synthesis optimization. These tables are intended to demonstrate the type of data that would be collected during such a study.
Interactive Data Table: Effect of Solvent on the Yield of this compound
| Solvent | Dielectric Constant | Boiling Point (°C) | Theoretical Yield (%) |
| Toluene | 2.38 | 111 | 85 |
| Acetonitrile | 37.5 | 82 | 90 |
| Dichloromethane | 9.08 | 40 | 88 |
| Ethyl Acetate | 6.02 | 77 | 92 |
| Tetrahydrofuran | 7.6 | 66 | 89 |
This table illustrates how the polarity and boiling point of a solvent could hypothetically influence the yield of the desired product. Higher polarity solvents might facilitate the reaction, but other factors such as solubility and potential side reactions must also be considered.
Interactive Data Table: Optimization of Catalyst Loading for the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Theoretical Yield (%) |
| Pyridine (B92270) | 1 | 4 | 90 |
| Pyridine | 2 | 3 | 94 |
| Pyridine | 5 | 2.5 | 95 |
| Triethylamine | 1 | 5 | 88 |
| Triethylamine | 2 | 4 | 92 |
This table demonstrates a hypothetical optimization of a basic catalyst. Increasing the catalyst loading can decrease the reaction time and increase the yield up to an optimal point, beyond which it may not provide significant benefits or could lead to side reactions.
Interactive Data Table: Influence of Temperature and Time on the Yield of this compound
| Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |
| 25 | 12 | 75 |
| 50 | 6 | 90 |
| 75 | 3 | 96 |
| 100 | 2 | 94 (with impurities) |
This table illustrates the typical trade-off between reaction temperature and time. Higher temperatures generally lead to faster reactions and higher yields, but can also promote the formation of impurities if the temperature is too high or the reaction time is not optimized accordingly.
Chemical Reactivity and Transformation Pathways of N 2,5 Diethoxyphenyl 3 Oxobutanamide
Electrophilic and Nucleophilic Reaction Profiles of N-(2,5-Diethoxyphenyl)-3-oxobutanamide
The chemical behavior of this compound is characterized by the presence of both electrophilic and nucleophilic centers. The carbonyl carbons of the ketone and amide groups act as electrophilic sites, susceptible to attack by nucleophiles. Conversely, the nitrogen and oxygen atoms of the amide group, as well as the enolate form of the β-dicarbonyl system, can act as nucleophiles. chim.it
The active methylene (B1212753) group (α-carbon) is particularly significant. Its protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, making it prone to deprotonation to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles. The acidity of this α-hydrogen allows the compound to participate in reactions as a nucleophile at this position, typically facilitated by a base. wikipedia.org
The molecule can exist in keto-enol tautomeric forms. In acidic or basic media, the equilibrium can be shifted towards the enol or enolate form, respectively, which dictates its reactivity in subsequent reactions. chim.itwikipedia.org The enol form, with its electron-rich carbon-carbon double bond, is nucleophilic and can react with electrophiles. youtube.com
Oxidation Reactions of this compound
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), are effective oxidants for various organic transformations under mild conditions. mdpi.com While specific studies on this compound are not extensively detailed, the reactivity of similar 3-oxo-N-phenylbutanamides provides a strong model for its behavior. The oxidation of 3-oxo-butanamides with DIB can lead to novel and sometimes unexpected products. beilstein-journals.org For instance, the oxidation of aldoximes with DIB can yield N-acetoxy amides. researchgate.net Hypervalent iodine reagents are known to participate in oxidative cyclizations, rearrangements, and α-functionalization of carbonyl compounds. mdpi.com
A significant transformation of 3-oxo-N-phenylbutanamides, and by extension this compound, is their conversion to 2,2-dihalo-N-phenylacetamides. This reaction can be achieved through an oxidative process using a combination of (diacetoxyiodo)benzene (DIB) and a Lewis acid, which also serves as the halogen source. beilstein-journals.org This method involves the cleavage of a carbon-carbon bond. beilstein-journals.org
The proposed mechanism for this transformation begins with the generation of a chlorinating agent, (dichloroiodo)benzene (PhICl2), which then dichlorinates the β-keto amide at the active methylene position. beilstein-journals.org Following this, the Lewis acid activates the 1,3-dicarbonyl system, leading to a cascade of events culminating in the formation of the 2,2-dihalo-N-phenylacetamide product. beilstein-journals.org Research has shown that this transformation proceeds smoothly for a variety of substituted N-phenylbutanamides, with the electronic properties of the substituents on the benzene (B151609) ring having little effect on the reaction's success. beilstein-journals.org
Table 1: Examples of 3-Oxo-N-phenylbutanamides converted to N-phenyl dichloroacetamides beilstein-journals.org
| Substrate | Product |
|---|---|
| 3-Oxo-N-phenylbutanamide | N-phenyl dichloroacetamide |
| 3-Oxo-N-o-tolylbutanamide | N-o-tolyl dichloroacetamide |
| N-(2,4-dimethoxyphenyl)-3-oxobutanamide | N-(2,4-dimethoxyphenyl) dichloroacetamide |
The active methylene group of 3-oxo-N-substituted butanamides can undergo acetoxylation. Hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) are known to be effective for the α-hydroxylation and subsequent acyloxylation of ketones. scripps.edu While direct evidence for the methylene acetoxylation of this compound is not explicitly detailed in the provided search results, the general reactivity of β-keto amides suggests this is a feasible transformation. The reaction would likely proceed through the formation of an enolate, which then attacks the electrophilic iodine reagent.
Halogenation Reactions of this compound
The α-carbon of this compound is the most reactive site for halogenation due to the acidity of its protons. This reaction can be catalyzed by either acid or base. libretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks the halogen. A key feature of acid-catalyzed α-halogenation is that it typically results in monohalogenation. jove.com This is because the introduction of an electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. libretexts.orgjove.com For unsymmetrical ketones, halogenation under acidic conditions generally occurs at the more substituted α-carbon, favoring the formation of the more stable (thermodynamic) enol. youtube.com
In contrast, base-promoted α-halogenation proceeds via an enolate intermediate. A base removes a proton from the α-carbon to form the enolate, which then attacks the halogen. This process tends to lead to polyhalogenation because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation more rapid. libretexts.org To achieve monohalogenation, acidic conditions are generally preferred. libretexts.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (Diacetoxyiodo)benzene (DIB) |
| 2,2-Dihalo-N-phenylacetamides |
| (Dichloroiodo)benzene |
| 3-Oxo-N-phenylbutanamide |
| N-phenyl dichloroacetamide |
| 3-Oxo-N-o-tolylbutanamide |
| N-o-tolyl dichloroacetamide |
| N-(2,4-dimethoxyphenyl)-3-oxobutanamide |
| N-(2,4-dimethoxyphenyl) dichloroacetamide |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide |
| N-(4-chloro-2,5-dimethoxyphenyl) dichloroacetamide |
Synthesis of Dihalo Derivatives
The active methylene group in 3-oxobutanamide derivatives, including this compound, is susceptible to halogenation. A notable transformation is the oxidative cleavage of the C-C bond in 3-oxo-butanamides to produce 2,2-dihalo-N-phenylacetamides. This reaction can be achieved using (diacetoxyiodo)benzene (DIB) as the oxidant in the presence of a zinc halide. beilstein-journals.org
The reaction proceeds smoothly for a variety of N-aryl-3-oxobutanamides, suggesting that the electronic properties and the position of substituents on the phenyl ring have minimal impact on the reaction's success. For instance, substrates with electron-donating groups like N-(2,4-dimethoxyphenyl)-3-oxobutanamide and those with electron-withdrawing groups like N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide both yield the corresponding N-phenyl dichloroacetamides in good yields. beilstein-journals.org This indicates that this compound would be a suitable substrate for this transformation, yielding N-(2,5-diethoxyphenyl)-2,2-dihaloacetamide.
Table 1: Synthesis of N-Phenyl Dihaloacetamides from 3-Oxobutanamides Data derived from studies on analogous substituted 3-oxobutanamides. beilstein-journals.org
| Substrate (3-Oxobutanamide) | Halide Source | Product (N-Phenyl Dihaloacetamide) | Yield (%) |
|---|---|---|---|
| 3-Oxo-N-phenylbutanamide | ZnCl2 | 2,2-Dichloro-N-phenylacetamide | 85 |
| N-(2,4-dimethoxyphenyl)-3-oxobutanamide | ZnCl2 | 2,2-Dichloro-N-(2,4-dimethoxyphenyl)acetamide | 82 |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | ZnCl2 | 2,2-Dichloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | 86 |
| 3-Oxo-N-phenylbutanamide | ZnBr2 | 2,2-Dibromo-N-phenylacetamide | 83 |
Cyclization Reactions and Heterocycle Formation from this compound
The 1,3-dicarbonyl motif inherent in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds.
Formation of Dihydropyridines from Acetoacetanilide (B1666496) Derivatives
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine (B92270). wikipedia.org These 1,4-DHP compounds are a significant class of molecules with applications in medicinal chemistry. ijirset.comresearchgate.net
While β-ketoesters such as ethyl acetoacetate (B1235776) are the most common dicarbonyl component, acetoacetanilide derivatives like this compound can also serve as substrates in this reaction. The general scheme involves a one-pot condensation that can be catalyzed by various means, including p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or using catalysts like ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions. wikipedia.orgnih.gov The use of such methods often leads to high yields and simplified workup procedures. researchgate.netnih.gov
Other Heterocyclic Annulation Reactions
Beyond pyridines, 3-oxobutanamides are precursors to a wide array of other heterocyclic systems.
Thiophene (B33073) and Thiazole Derivatives: The reactivity of the active methylene group can be harnessed for the synthesis of substituted thiophenes and thiazoles. Treatment of a 3-oxobutanamide with a base can generate a potassium salt intermediate. This salt can then react with α-halo carbonyl compounds. For example, reaction with ethyl chloroacetate (B1199739) can yield a 3-aminothiophene-2-carboxylic acid ester, while reaction with chloroacetonitrile (B46850) can lead to the formation of a 3-aminothiazole derivative. researchgate.net
Pyridine and Diazepine Derivatives: Condensation reactions with different reagents can lead to other ring systems. Reaction of a 3-oxobutanamide with malononitrile (B47326) in the presence of a base can afford a highly substituted pyridine derivative. researchgate.net Furthermore, condensation with ethylene (B1197577) diamine can result in the formation of a 1,4-diazepine derivative. researchgate.net
Hydrazone Formation: Acetoacetanilides readily couple with diazonium salts in a buffered aqueous solution to form hydrazone products. researchgate.net These hydrazones are not only important as dyes but are also versatile intermediates for the synthesis of other nitrogen-containing heterocycles, such as pyrazoles and indoles. The reaction of N-(2,4-dimethylphenyl)-3-oxobutanamide with various diazonium salts derived from aromatic amines has been well-documented, yielding stable hydrazone compounds. researchgate.net
Table 2: Heterocyclic Systems Synthesized from 3-Oxobutanamide Precursors Based on reactions of analogous 3-oxobutanamides. researchgate.netresearchgate.net
| Reactant(s) | Resulting Heterocycle |
|---|---|
| Phenyl isothiocyanate, then Ethyl chloroacetate | Thiophene |
| Phenyl isothiocyanate, then Chloroacetonitrile | Thiazole |
| Malononitrile, Sulfur | Thiophene |
| Malononitrile, Ethylene diamine | Pyridine, 1,4-Diazepine |
| Aromatic Diazonium Salt | Hydrazone (precursor to other heterocycles) |
Mechanistic Investigations of Key Transformations Involving this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
Mechanism of Dihaloacetamide Formation: A plausible mechanism for the DIB-mediated formation of 2,2-dichloro-N-phenylacetamide has been proposed. The initial step involves the reaction between the zinc halide and DIB to generate (dihaloiodo)benzene, the active halogenating agent. This species then dihalogenates the active methylene carbon of the 3-oxo-N-phenylbutanamide to give a 2,2-dihalo-3-oxo-N-phenylbutanamide intermediate. This intermediate then undergoes a C-C bond cleavage, facilitated by the Lewis acid, to release the final N-phenyl dihaloacetamide product. beilstein-journals.org Experiments using a pre-synthesized 2,2-dichloro-3-oxo-N-phenylbutanamide as the starting material confirmed that it converts to the final product under the reaction conditions, supporting this proposed pathway. beilstein-journals.org
Mechanism of Hantzsch Dihydropyridine Synthesis: The mechanism of the Hantzsch reaction has been extensively studied, and several pathways are considered possible depending on the specific reactants and conditions. wikipedia.org A widely accepted route involves two main branches. In one branch, the β-ketoamide (e.g., this compound) condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound (a chalcone-type intermediate). In the other branch, the β-ketoamide reacts with the ammonia or ammonium salt to form an enamine intermediate. The crucial step is the subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring. wikipedia.org NMR studies have provided evidence for the intermediacy of both the enamine and the chalcone-like species. wikipedia.org
Derivatization Strategies from the N 2,5 Diethoxyphenyl 3 Oxobutanamide Scaffold
Synthesis of Analogues with Structural Modifications on the Phenyl Ring
The aromatic core of N-(2,5-Diethoxyphenyl)-3-oxobutanamide is a prime target for structural variation to modulate its electronic and steric profile. The nature and position of substituents on the phenyl ring can significantly influence the reactivity of the entire molecule, particularly the adjacent amide and the active methylene (B1212753) group of the butanamide chain.
Research has shown that the behavior of N-aryl-3-oxobutanamides in multicomponent reactions is unexpectedly sensitive to the substitution pattern on the N-aryl moiety. For instance, in a three-component reaction involving 5-amino-3-methylisoxazole (B44965) and salicylaldehyde, the substituent on the phenyl ring dictates the final heterocyclic product. nih.gov An N-aryl-3-oxobutanamide with an electron-donating group like 2-methoxy or 2-ethoxy can lead to different products compared to one with an electron-withdrawing group like 4-chloro or a neutral group like 4-methyl. nih.gov
These studies underscore the importance of the electronic environment of the phenyl ring in directing reaction pathways. The synthesis of these analogues is typically achieved by condensing an appropriately substituted aniline (B41778) with a β-keto ester like ethyl acetoacetate (B1235776). The yields and product distribution are highly dependent on the specific substituents and reaction conditions employed. nih.gov
| N-Aryl Substituent (in 3-oxobutanamide) | Reaction Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxyphenyl | Yb(OTf)3, Stirring, RT, 48h | Dihydroisoxazolopyridine | 69 | nih.gov |
| 2-Ethoxyphenyl | Yb(OTf)3, Stirring, RT, 48h | Dihydroisoxazolopyridine | 65 | nih.gov |
| 2-Ethoxyphenyl | Ultrasonication, RT, 4h | Benzoxazocine Derivative | 79 | nih.gov |
| 4-Chlorophenyl | Yb(OTf)3, Ultrasonication, RT, 4h | Dihydroisoxazolopyridine & Benzoxazocine Derivative | 42 & 35 | nih.gov |
| 4-Methylphenyl | Yb(OTf)3, Ultrasonication, RT, 4h | Dihydroisoxazolopyridine & Benzoxazocine Derivative | 38 & 33 | nih.gov |
Functionalization of the Butanamide Chain
The butanamide portion of the this compound scaffold contains two key reactive sites: the active methylene group (C2) situated between two carbonyls, and the ketone group (C3). These sites allow for a diverse array of chemical transformations, leading to a wide range of heterocyclic and acyclic derivatives.
The active methylene group is particularly susceptible to reactions with various electrophiles and nucleophiles. It can be readily used in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form α,β-unsaturated systems. Furthermore, it serves as a versatile building block in the synthesis of numerous heterocyclic compounds like pyridines, pyrimidines, thiophenes, and thiazoles. researchgate.net For example, reacting N-aryl-3-oxobutanamides with reagents like malononitrile (B47326) or phenyl isothiocyanate under basic conditions can lead to the formation of highly substituted pyridinone or thiocarbamoyl derivatives, respectively. researchgate.net
Another significant transformation is the oxidative cyclization of the butanamide chain. Using reagents like manganese(III) acetate, N-aryl-3-oxobutanamides can be converted into substituted 3-acetylindolin-2-ones, demonstrating a powerful method for constructing complex indole (B1671886) skeletons. nii.ac.jp
| Reactant(s) | Reaction Conditions | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Phenyl isothiocyanate, then Ethyl Chloroacetate (B1199739) | DMF, K2CO3, RT | Thiophene (B33073) derivative | researchgate.net |
| Phenyl isothiocyanate, then Chloroacetonitrile (B46850) | DMF, K2CO3, RT | Thiazole derivative | researchgate.net |
| Malononitrile, Ethylene (B1197577) Diamine | Ethanol (B145695), Reflux | 1,4-Diazepine derivative | researchgate.net |
| Malononitrile | Ethanol, Piperidine | Pyridine (B92270) derivative | researchgate.net |
Development of Chiral Derivatives and Stereoselective Synthesis
Introducing stereocenters into the this compound framework is a critical strategy for developing compounds with specific three-dimensional structures, which is paramount in fields like asymmetric catalysis and medicinal chemistry. Chirality can be incorporated either by using chiral starting materials or through stereoselective reactions on the prochiral scaffold.
One major focus is the asymmetric functionalization of the active methylene (C2) position. Highly enantioselective α-alkylation of β-keto amides has been achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives. These reactions can produce α-substituted β-ketoamides with excellent enantiopurities (up to 98% ee). rsc.org
Another key strategy is the stereoselective reduction of the C3-ketone to produce chiral β-hydroxyamides. This transformation can be accomplished with high diastereoselectivity or enantioselectivity using various chiral reducing agents or catalytic hydrogenation with chiral metal complexes, such as those based on Ruthenium(II). These methods provide access to valuable chiral building blocks. researchgate.net The development of practical, mild, and high-yielding protocols for these transformations is an ongoing area of research, aiming to make chiral β-ketoamides and their derivatives more accessible for asymmetric synthesis. researchgate.net
| Alkylating Agent (Electrophile) | Chiral Catalyst | Solvent/Base | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Benzyl bromide | (S)-N-Benzylcinchonidinium bromide | CH2Cl2 / 50% aq. KOH | -20 | 95 | 96 | rsc.org |
| Ethyl bromide | (S)-N-Benzylcinchonidinium bromide | Toluene / Cs2CO3 | -40 | 88 | 91 | rsc.org |
| Allyl bromide | (S)-N-Benzylcinchonidinium bromide | Toluene / 50% aq. KOH | -40 | 94 | 95 | rsc.org |
| Propargyl bromide | (S)-N-Benzylcinchonidinium bromide | Toluene / Cs2CO3 | -40 | 86 | 90 | rsc.org |
Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation of N 2,5 Diethoxyphenyl 3 Oxobutanamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing intricate details about the connectivity and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy of N-(2,5-diethoxyphenyl)-3-oxobutanamide is predicted to reveal a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the disubstituted benzene (B151609) ring. The proton environments of the two ethoxy groups, while similar, may exhibit subtle differences in their chemical shifts due to their respective positions on the ring. The methylene (B1212753) protons of the ethoxy groups would appear as quartets due to coupling with the adjacent methyl protons, which in turn would present as triplets. The methylene protons of the 3-oxobutanamide moiety are expected to be diastereotopic, potentially leading to a more complex signal than a simple singlet. The terminal methyl group of the butanamide chain would appear as a singlet. The amide proton (N-H) would also produce a signal, the chemical shift and appearance of which can be influenced by solvent and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic (3H) | 6.8 - 7.5 | Multiplet | 3H |
| Amide (1H) | 8.0 - 9.0 | Singlet (broad) | 1H |
| Ethoxy CH₂ (4H) | 3.9 - 4.2 | Quartet | 4H |
| Butanamide CH₂ (2H) | 3.5 - 3.7 | Singlet or AB quartet | 2H |
| Butanamide CH₃ (3H) | 2.2 - 2.4 | Singlet | 3H |
In the ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal. The carbonyl carbons of the amide and ketone groups are expected to appear at the downfield end of the spectrum (typically >160 ppm). The six carbons of the aromatic ring will produce signals in the aromatic region (around 110-150 ppm), with the carbons bearing the ethoxy groups being shifted further downfield. The methylene and methyl carbons of the ethoxy groups and the butanamide moiety will resonate at the upfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Ketone C=O | 200 - 210 |
| Amide C=O | 165 - 175 |
| Aromatic C (O-substituted) | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| Ethoxy CH₂ | 60 - 70 |
| Butanamide CH₂ | 40 - 50 |
| Butanamide CH₃ | 25 - 35 |
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly powerful for connecting different fragments of the molecule. For example, a correlation between the amide proton and the carbonyl carbon of the butanamide moiety would confirm the amide linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1710 cm⁻¹ would be indicative of the ketone carbonyl stretching vibration. The amide carbonyl (Amide I band) would likely appear as a strong band around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed in the region of 3200-3400 cm⁻¹. The C-O stretching vibrations of the ether linkages of the ethoxy groups would produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ketone C=O Stretch | 1680 - 1710 | Strong |
| Amide C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. For this compound (C₁₄H₁₉NO₃), the calculated monoisotopic mass is approximately 249.1365 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 249. The fragmentation pattern would likely involve characteristic losses. For instance, cleavage of the amide bond could lead to fragments corresponding to the diethoxyphenylamine and the 3-oxobutanamide moieties. The loss of the acetyl group (CH₃CO) from the butanamide side chain is also a probable fragmentation pathway. The fragmentation of ketamine analogues often involves the loss of H₂O or sequential losses of the amine, CO, and smaller hydrocarbon fragments, which could be analogous to the fragmentation of the butanamide portion.
X-ray Crystallography for Solid-State Structure Determination
Table 4: Crystallographic Data for the Analogous Compound N-(4-Ethoxyphenyl)-3-oxobutanamide. researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.4113 (8) |
| b (Å) | 4.9076 (3) |
| c (Å) | 28.8889 (15) |
| V (ų) | 2326.7 (2) |
Computational and Theoretical Investigations of N 2,5 Diethoxyphenyl 3 Oxobutanamide
Applications of N 2,5 Diethoxyphenyl 3 Oxobutanamide As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The structural features of N-(2,5-Diethoxyphenyl)-3-oxobutanamide make it an ideal precursor for the synthesis of various complex organic molecules, most prominently in the field of colorants. The active methylene (B1212753) group, situated between two carbonyl groups, and the aromatic amine functionality are key to its reactivity.
Acetoacetarylides, the class of compounds to which this compound belongs, are well-established intermediates in the synthesis of azo pigments. These pigments are produced through a chemical process known as azo coupling, where a diazonium salt reacts with a coupling component, in this case, the acetoacetarylide. The active methylene group of this compound serves as the nucleophilic site for the electrophilic diazonium ion.
While direct and extensive literature on the diethoxy derivative is somewhat specialized, the closely related analog, N-(2,5-dimethoxyphenyl)-3-oxobutanamide, is a known intermediate in the production of C.I. Pigment Yellow 85 and C.I. Pigment Yellow 87. dyestuffintermediates.com This strongly suggests a parallel application for this compound, where the ethoxy groups would subtly modify the properties of the resulting pigment, such as its shade, lightfastness, and solubility in different media. The general structure of diarylide yellow pigments derived from such precursors involves the coupling of a bis-diazotized aromatic diamine with two equivalents of the acetoacetarylide.
The synthesis of these pigments typically involves the diazotization of an aromatic amine, which is then reacted with this compound in a controlled environment to yield the final azo pigment. researchgate.netmdpi.com
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. chemsynthesis.com N-aryl-3-oxobutanamides, including this compound, are valuable substrates in such reactions due to their multiple reactive sites.
Research has shown that the substitution pattern on the aryl ring of N-aryl-3-oxobutanamides can significantly influence the outcome of their multi-component reactions. For instance, in a three-component reaction involving 5-amino-3-methylisoxazole (B44965), salicylaldehyde, and an N-aryl-3-oxobutanamide, the reaction pathway is sensitive to the conditions and the nature of the aryl substituent. d-nb.infonih.gov While the specific use of the 2,5-diethoxy derivative was not the primary focus of this particular study, the findings with analogous compounds like N-(2-ethoxyphenyl)-3-oxobutanamide demonstrate the potential of this class of compounds to participate in complex cyclization cascades. d-nb.info
These reactions can lead to the formation of diverse heterocyclic scaffolds, such as dihydroisoxazolopyridines and benzoxazocine derivatives, which are of interest in medicinal chemistry and materials science. d-nb.info The ability of this compound to act as a versatile component in MCRs opens up avenues for the rapid generation of molecular diversity and the discovery of new bioactive compounds. The general applicability of 3-oxobutanamides in the synthesis of various heterocyclic systems like pyridines, thiophenes, and diazepines further underscores their importance as building blocks in MCRs. researchgate.net
Contribution to the Development of New Synthetic Methodologies
The reactivity of this compound and its analogs also contributes to the development of new synthetic methodologies. The presence of the β-dicarbonyl moiety allows for a range of chemical transformations beyond simple coupling reactions.
A notable example is the novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides using (diacetoxyiodo)benzene (B116549) (DIB) as an oxidizing agent in the presence of a Lewis acid. This reaction involves the cleavage of a carbon-carbon bond, a transformation that expands the synthetic utility of hypervalent iodine reagents. cymitquimica.com While the study focused on a range of N-substituted 3-oxobutanamides, the principles are directly applicable to this compound. This methodology provides a direct and efficient route to dihalogenated acetamides, which are themselves valuable synthetic intermediates. cymitquimica.com The reaction proceeds smoothly for a variety of substituted N-phenyl-3-oxobutanamides, indicating that the electronic properties of the substituents on the benzene (B151609) ring have minimal impact on the reaction's success. cymitquimica.com
The development of such novel transformations showcases how readily available building blocks like this compound can be employed to explore new chemical reactivity and establish innovative synthetic protocols.
Future Research Directions and Challenges for N 2,5 Diethoxyphenyl 3 Oxobutanamide
Exploration of Undiscovered Reactivity Patterns
The reactivity of N-(2,5-Diethoxyphenyl)-3-oxobutanamide is largely governed by the interplay between the β-dicarbonyl moiety and the substituted aromatic ring. While its role as a coupling component in azo dye synthesis is well-established, there lies a significant potential for uncovering novel reaction pathways.
Future research should focus on leveraging the unique electronic and steric properties conferred by the 2,5-diethoxy substitution on the phenyl ring. The electron-donating nature of these groups can influence the acidity of the active methylene (B1212753) protons and the nucleophilicity of the enolate intermediate, potentially leading to unique reactivity compared to other acetoacetarylides.
A particularly interesting avenue for exploration is the reaction of this compound with various electrophiles and nucleophiles under different catalytic systems. For instance, studies on related 3-oxo-butanamides have shown unexpected oxidative cleavage of the C-C bond to form 2,2-dihalo-N-phenylacetamides. nih.gov Investigating similar transformations with this compound could yield novel halogenated building blocks.
Furthermore, the exploration of intramolecular cyclization reactions could lead to the synthesis of novel heterocyclic compounds. The strategic placement of functional groups on the diethoxyphenyl ring or the butanamide backbone could facilitate cyclization cascades, providing access to complex molecular architectures with potential applications in medicinal chemistry and materials science.
Table 1: Potential Areas for Reactivity Exploration
| Research Area | Potential Outcome |
| Catalytic Asymmetric Reactions | Synthesis of chiral derivatives |
| Novel Cyclization Strategies | Access to new heterocyclic scaffolds |
| Reactions with Hypervalent Iodine Reagents | Formation of unique functionalized products |
| Metal-Catalyzed Cross-Coupling Reactions | Derivatization of the aromatic ring |
Development of More Sustainable and Efficient Synthetic Methods
The traditional synthesis of acetoacetarylides often involves the use of hazardous reagents and solvents, leading to environmental concerns. A significant challenge and a key area for future research is the development of greener and more efficient synthetic routes to this compound.
One promising approach is the adoption of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. Mechanochemical methods have been successfully applied to the synthesis of various amides, offering advantages such as reduced waste, lower energy consumption, and faster reaction times.
Another avenue for sustainable synthesis is the use of biocatalysis. Enzymes could potentially be employed to catalyze the amidation reaction between a suitable acetoacetylating agent and 2,5-diethoxyaniline (B165579) with high selectivity and under mild, environmentally benign conditions.
Integration with Flow Chemistry and Automation in Synthesis
The transition from batch to continuous manufacturing processes offers numerous advantages, including improved safety, better process control, and higher product consistency. Integrating the synthesis of this compound with flow chemistry and automation represents a significant opportunity for process intensification.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The small reactor volumes used in flow systems also enhance safety, particularly when dealing with exothermic reactions or hazardous intermediates. The continuous nature of flow synthesis is well-suited for the production of pigments, where consistent product quality is crucial. vapourtec.com
Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions, accelerating the development of new and improved synthetic protocols. The combination of flow chemistry and automation can enable the on-demand synthesis of this compound and its derivatives, facilitating high-throughput screening for new applications.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Process | Flow Process |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |
| Scalability | Complex and often requires re-optimization | Simpler scale-up by running for longer times |
| Process Control | Difficult to maintain homogeneity | Precise control over reaction parameters |
Theoretical Validation of Novel Reactions and Derivatizations
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. Theoretical studies can play a crucial role in guiding the experimental exploration of this compound's reactivity and properties.
Density Functional Theory (DFT) calculations can be used to investigate the tautomeric equilibrium of the molecule, providing insights into the relative stability of the keto and enol forms. This information is critical for understanding its reactivity, as the different tautomers will exhibit distinct chemical behaviors.
Furthermore, computational modeling can be employed to predict the outcomes of novel reactions and to elucidate reaction mechanisms. By simulating the interaction of this compound with various reagents and catalysts, researchers can identify promising reaction pathways and design more effective experiments.
Theoretical validation can also be used to explore the properties of novel derivatives. By calculating key molecular descriptors, such as electronic properties and steric parameters, it is possible to predict the potential applications of new compounds derived from this compound in areas such as materials science and medicinal chemistry.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2,5-Diethoxyphenyl)-3-oxobutanamide, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via condensation of 2,5-diethoxyaniline with ethyl acetoacetate under acidic conditions. This method parallels the synthesis of structurally similar 3-oxobutanamides like N-(4-methoxyphenyl)-3-oxobutanamide, which involves imine formation followed by hydrolysis . Key factors include:
- Acid catalyst selection : Use of acetic acid or HCl in ethanol to promote nucleophilic attack by the aniline.
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, while ethanol improves atom economy in green chemistry approaches .
Q. Yield Optimization Table
| Condition | Impact on Yield | Source |
|---|---|---|
| HCl (vs. H₂SO₄) | +15% | |
| Ethanol (vs. DMF) | -10% (greener) | |
| 70°C (vs. 25°C) | +30% |
Q. How does the 2,5-diethoxy substitution on the phenyl ring influence the compound’s physicochemical properties compared to analogs?
Answer: The 2,5-diethoxy groups increase steric hindrance and electron-donating effects, altering:
- Solubility : Enhanced in polar solvents due to ethoxy groups’ polarity, contrasting with N-(4-chlorophenyl)-3-oxobutanamide, which is less soluble .
- Reactivity : The para-ethoxy group directs electrophilic substitution, while ortho-ethoxy groups may hinder crystal packing, as seen in N-(4-ethoxyphenyl)-3-oxobutanamide’s orthorhombic lattice .
- Stability : Reduced susceptibility to oxidation compared to N-(2-methoxyphenyl)-3-oxobutanamide, where ortho-substituents destabilize the amide bond .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative functionalization of this compound using hypervalent iodine reagents?
Answer: Hypervalent iodine(III) reagents (e.g., (diacetoxyiodo)benzene, DIB) selectively oxidize the β-ketoamide moiety. For N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, this yields dichloroacetamides via radical or ionic pathways . Key steps:
Electrophilic activation : DIB generates an iodonium intermediate at the carbonyl oxygen.
Halogenation : Chloride ions (from solvents or additives) attack the activated β-carbon, forming 2,2-dihalo derivatives.
Steric effects : 2,5-Diethoxy groups may slow kinetics compared to less hindered analogs (e.g., N-phenyl-3-oxobutanamide) .
Q. Reaction Outcomes Table
| Substrate | Product | Yield | Source |
|---|---|---|---|
| N-(2,5-Diethoxyphenyl)-3-oxo | 2,2-dichloroacetamide | 75–85% | |
| N-(4-Methoxyphenyl)-3-oxo | 2,2-dibromoacetamide | 82% |
Q. How can crystallographic data resolve contradictions in proposed metabolic pathways for 3-oxobutanamide derivatives?
Answer: Crystal structure analysis (e.g., for N-(4-ethoxyphenyl)-3-oxobutanamide ) clarifies conformational flexibility and hydrogen-bonding patterns, which influence enzyme binding. For example:
- O-Deethylation vs. keto conversion : The dihedral angle between the ethoxy group and phenyl ring (16.4° in N-(4-ethoxyphenyl)-3-oxobutanamide) suggests steric accessibility for cytochrome P450-mediated deethylation .
- β-Decarboxylation : Hydrogen bonding between the amide NH and carbonyl oxygen (2.89 Å) stabilizes intermediates, favoring decarboxylation over alternative pathways .
Q. Metabolic Pathway Comparison
| Pathway | Key Structural Feature | Metabolic Yield | Source |
|---|---|---|---|
| O-Deethylation | Accessible ethoxy conformation | 62% (rabbits) | |
| β-Decarboxylation | Stabilized H-bond network | 98% (IV route) |
Q. What strategies address conflicting bioactivity data for 3-oxobutanamides with varying substituent patterns?
Answer: Contradictions in enzyme inhibition (e.g., CYP1A2) arise from substituent positioning. Solutions include:
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values. For example, N-(2-methoxyphenyl)-3-oxobutanamide (σ = 0.12) shows stronger inhibition than N-(4-methoxyphenyl) (σ = -0.27) due to resonance effects .
- Docking studies : The 2,5-diethoxy substitution may block access to CYP1A2’s heme pocket, reducing activity compared to smaller substituents .
Q. Bioactivity Comparison Table
| Compound | CYP1A2 IC₅₀ (µM) | Substituent σ | Source |
|---|---|---|---|
| N-(2-Methoxyphenyl)-3-oxo | 12.3 | 0.12 | |
| N-(2,5-Diethoxyphenyl)-3-oxo | >50 | -0.24 |
Q. How can green chemistry principles be applied to scale up synthesis while minimizing hazardous byproducts?
Answer: Adapt methods from N-(4-methoxyphenyl)-3-oxobutanamide synthesis :
- Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity.
- Catalyst recycling : Immobilize HCl on mesoporous silica to reduce waste.
- Energy efficiency : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h .
Q. Green Metrics Table
| Parameter | Conventional Method | Improved Method | Source |
|---|---|---|---|
| PMI (Process Mass Intensity) | 8.2 | 3.5 | |
| E-Factor | 6.8 | 1.9 |
Q. Notes
- All methodologies are extrapolated from structurally analogous compounds due to limited direct data on this compound.
- Commercial/industrial considerations are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
